molecular formula C30H58NO3S+ B12072968 Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate CAS No. 98690-35-8

Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate

Cat. No.: B12072968
CAS No.: 98690-35-8
M. Wt: 512.9 g/mol
InChI Key: JPCYALYUEBURKD-UHFFFAOYSA-O
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Description

Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate is a quaternary ammonium compound characterized by its long alkyl chain and aromatic sulfonate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate typically involves the quaternization of a tertiary amine with an alkyl halide, followed by sulfonation. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Polar solvents like ethanol or methanol.

    Catalysts: Acidic catalysts such as sulfuric acid.

Industrial Production Methods

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The process includes:

    Raw Materials: Tertiary amines and alkyl halides.

    Reaction Setup: Continuous stirring and controlled addition of reagents.

    Purification: Crystallization or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions are common, especially with halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate has diverse applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in cell membrane studies due to its surfactant properties.

    Medicine: Investigated for its antimicrobial and antifungal activities.

    Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate involves its interaction with lipid membranes. The compound disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This action is primarily due to the long alkyl chain inserting into the lipid membrane, while the sulfonate group interacts with the polar head groups of the lipids .

Comparison with Similar Compounds

Similar Compounds

    Ammonium lauryl sulfate: Another surfactant with a shorter alkyl chain.

    Cetyltrimethylammonium bromide: A quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Known for its antimicrobial properties.

Uniqueness

Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate is unique due to its specific combination of a long alkyl chain and an aromatic sulfonate group, which provides distinct surfactant and antimicrobial properties compared to other quaternary ammonium compounds .

Properties

CAS No.

98690-35-8

Molecular Formula

C30H58NO3S+

Molecular Weight

512.9 g/mol

IUPAC Name

azanium;4,6,8,10,12,14,16-heptamethylheptadecan-2-yl benzenesulfonate

InChI

InChI=1S/C30H54O3S.H3N/c1-22(2)15-23(3)16-24(4)17-25(5)18-26(6)19-27(7)20-28(8)21-29(9)33-34(31,32)30-13-11-10-12-14-30;/h10-14,22-29H,15-21H2,1-9H3;1H3/p+1

InChI Key

JPCYALYUEBURKD-UHFFFAOYSA-O

Canonical SMILES

CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)OS(=O)(=O)C1=CC=CC=C1.[NH4+]

Origin of Product

United States

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